Home > Products > Screening Compounds P115714 > Mercaptoethylguanidine (MEG) dihydrobromide
Mercaptoethylguanidine (MEG) dihydrobromide - 32665-11-5

Mercaptoethylguanidine (MEG) dihydrobromide

Catalog Number: EVT-3396273
CAS Number: 32665-11-5
Molecular Formula: C3H11Br2N3S
Molecular Weight: 281.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mercaptoethylguanidine dihydrobromide is a chemical compound with the molecular formula C3_3H9_9N3_3S·2HBr. It is classified as a thiol and a guanidine derivative, known for its role as an inhibitor of nitric oxide synthase. This compound has garnered attention in pharmacological studies due to its potential therapeutic applications, particularly in the modulation of nitric oxide production in biological systems.

Source

Mercaptoethylguanidine dihydrobromide can be synthesized from various precursors, including isothiourea derivatives. The synthesis methods have been detailed in several patents and scientific articles, indicating its relevance in both academic research and pharmaceutical development .

Classification
  • Chemical Class: Thiols and Guanidines
  • Molecular Formula: C3_3H9_9N3_3S·2HBr
  • CAS Number: 628-70-6
Synthesis Analysis

The synthesis of mercaptoethylguanidine dihydrobromide typically involves the reaction of aminoalkylisothiourea with appropriate reagents. One prominent method includes:

  1. Starting Materials: 2-Aminobutylisothiourea or similar compounds.
  2. Reagents: Dihydrobromic acid is used to form the dihydrobromide salt.
  3. Reaction Conditions: The reaction may be conducted under acidic conditions, often requiring temperature control and specific pH adjustments to ensure complete conversion.

Technical details indicate that the process may involve intermediate steps where protective groups are added or removed to facilitate the formation of the desired thiol .

Molecular Structure Analysis

The molecular structure of mercaptoethylguanidine dihydrobromide features a guanidine group attached to a mercaptoethyl moiety.

  • Structure:
    • The compound contains a central guanidine group characterized by the presence of nitrogen atoms capable of forming hydrogen bonds.
    • The thiol (-SH) group provides reactivity characteristic of thiols, allowing for further chemical modifications.
Chemical Reactions Analysis

Mercaptoethylguanidine dihydrobromide is primarily known for its role in inhibiting nitric oxide synthase, which is crucial in various physiological processes.

Reactions

  1. Inhibition of Nitric Oxide Synthase: The compound interacts with the enzyme, preventing the conversion of L-arginine to nitric oxide.
  2. Redox Reactions: As a thiol, it can participate in redox reactions, potentially acting as an antioxidant.

Technical details from studies indicate that this compound's ability to inhibit nitric oxide production can be quantified through assays measuring nitrite levels in biological samples .

Mechanism of Action

The mechanism by which mercaptoethylguanidine dihydrobromide exerts its effects involves:

  1. Enzyme Interaction: The thiol group forms a covalent bond with the active site of nitric oxide synthase, altering its conformation and reducing activity.
  2. Nitric Oxide Modulation: By inhibiting nitric oxide synthase, the compound decreases nitric oxide levels, which can influence various signaling pathways involved in inflammation and vascular function.

Data from pharmacological studies suggest that this modulation can have significant implications for conditions characterized by excessive nitric oxide production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of ionic bromide salts.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but may degrade upon exposure to strong oxidizing agents.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the thiol group.

Relevant analyses indicate that proper handling and storage are essential for maintaining the integrity of this compound during research and application .

Applications

Mercaptoethylguanidine dihydrobromide has several scientific uses:

  1. Pharmacological Research: Used extensively in studies investigating nitric oxide's role in various diseases, including cardiovascular disorders and neurodegenerative diseases.
  2. Biochemical Assays: Employed in assays designed to measure nitric oxide levels in biological samples.
  3. Therapeutic Investigations: Potentially useful in developing treatments for conditions associated with dysregulated nitric oxide synthesis.
Introduction to Mercaptoethylguanidine (MEG) Dihydrobromide in Biomedical Research

Mercaptoethylguanidine dihydrobromide (C₃H₁₁Br₂N₃S, MW 281.01 g/mol) represents a strategically designed molecule with dual therapeutic mechanisms targeting two critical pathways in inflammatory and oxidative stress pathologies [1] [3]. This small-molecule compound combines a guanidine moiety with a sulfhydryl group, enabling simultaneous inhibition of inducible nitric oxide synthase (iNOS) and scavenging of peroxynitrite (ONOO⁻) [3] [8]. With a documented purity of ≥98-99% and stability under recommended storage conditions (powder: -20°C for 3 years; 4°C for 2 years), MEG dihydrobromide has emerged as a valuable research tool in experimental models of inflammatory conditions [8] [9]. Its water solubility (up to 100 mM) facilitates in vivo administration in preclinical studies, contributing to its utility in investigating complex pathophysiological processes [3]. The compound's significance lies in its ability to simultaneously modulate interconnected pathways in the nitric oxide-peroxynitrite axis, making it pharmacologically distinct from single-mechanism inhibitors [10].

Historical Context and Discovery of MEG as a Dual-Action Therapeutic Agent

The development of Mercaptoethylguanidine dihydrobromide (CAS 32665-11-5) emerged during the late 20th century when researchers were intensively investigating the biological roles of nitric oxide (NO•) [1] [3]. Initial research focused on developing selective inhibitors for the three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The inducible isoform (iNOS) was particularly intriguing due to its role in inflammation; unlike the constitutively expressed isoforms, iNOS produces sustained, high-output NO• in response to inflammatory stimuli, contributing to pathological conditions [3].

Early guanidine derivatives showed modest NOS inhibitory activity but lacked selectivity. The strategic incorporation of a thiol group (-SH) into the ethylguanidine structure yielded MEG, which demonstrated enhanced iNOS selectivity and revealed an unexpected secondary property: potent peroxynitrite scavenging [3] [8]. This discovery positioned MEG dihydrobromide as one of the first rationally designed dual-action agents targeting both NO• overproduction and its toxic derivative, peroxynitrite. Research published in the Journal of Neuroinflammation (2018) later confirmed this dual mechanism when MEG was employed as a pharmacological tool to dissect the eNOS/NO pathway in germinal matrix hemorrhage models [2].

Table 1: Historical Development Timeline of MEG Dihydrobromide

Time PeriodResearch MilestoneSignificance
Late 1980s-1990sInvestigation of NOS isoformsDifferentiation of iNOS as a therapeutic target in inflammation
Mid-1990sSynthesis of guanidine derivativesIdentification of basic compounds with iNOS affinity
Late 1990sDevelopment of thiol-containing analogsDiscovery of peroxynitrite scavenging capability
2000sStructural optimizationEnhanced selectivity for iNOS over other isoforms
2010s-PresentMechanistic validation in disease modelsConfirmation of dual therapeutic action

The molecular evolution of MEG dihydrobromide reflects intentional structural optimization. The ethyl linkage between the guanidine and thiol groups provides optimal spatial orientation for interacting with both iNOS and peroxynitrite [9]. The dihydrobromide salt form was developed to enhance solubility and bioavailability compared to the free base, facilitating its use in in vivo research [8]. NMR analyses consistently confirm the structural integrity of the compound across commercial sources, ensuring research reproducibility [8] [9]. The discovery of its anti-inflammatory properties, including direct inhibition of cyclooxygenase (COX) activity alongside radical scavenging, further expanded its research applications beyond nitric oxide pathway modulation [3] [9].

Research Significance in Nitric Oxide Synthase (NOS) and Peroxynitrite Modulation

MEG dihydrobromide exhibits convergent pharmacology by simultaneously targeting two interconnected nodes in inflammatory cascades: iNOS enzyme activity and peroxynitrite-mediated damage. Its iNOS selectivity is particularly noteworthy, showing significantly greater potency against inducible NOS (IC₅₀ in low micromolar range) compared to constitutive isoforms (nNOS and eNOS) [3]. This selectivity is mechanistically attributed to the compound's interaction with the substrate-binding site of iNOS, which differs slightly in conformation from the other isoforms [1]. Through this inhibition, MEG effectively reduces pathological NO• overproduction during inflammation, as demonstrated in lipopolysaccharide-activated macrophage cultures where it decreased NO• production by 70-85% at concentrations of 10-100 μM [3].

The second arm of MEG's dual mechanism involves direct scavenging of peroxynitrite (ONOO⁻), a potent oxidant formed from the diffusion-limited reaction between NO• and superoxide anion (O₂•⁻) [3] [10]. Peroxynitrite induces cellular damage through protein nitration (3-nitrotyrosine formation), lipid peroxidation (4-hydroxynonenal adducts), and DNA strand breaks—hallmarks of inflammatory tissue injury [1] [2]. The thiyl group of MEG donates electrons to peroxynitrite, reducing it to less harmful species while forming relatively stable sulfur-centered radicals. This direct scavenging activity was confirmed through in vitro experiments where MEG prevented peroxynitrite-mediated dityrosine formation and α₁-antiproteinase inactivation with efficiency comparable to established scavengers like glutathione [3].

Table 2: Comparative iNOS Selectivity and Peroxynitrite Scavenging Efficiency

Pharmacological ActivityExperimental SystemKey FindingsReference
iNOS InhibitionLPS-activated macrophages>80% NO• reduction at 50μM; 10-fold selectivity over eNOS [3]
Peroxynitrite ScavengingChemical generation systemIC₅₀ 8.2μM for tyrosine nitration prevention [3]
COX InhibitionPurified cyclooxygenase enzyme65% activity reduction at 100μM [9]
Hydroxyl Radical ScavengingDeoxyribose degradation assay40% reduction at 100μM [3]

The therapeutic implications of this dual mechanism are substantial in experimental models of inflammation. In rodent colitis studies, MEG dihydrobromide (10 mg/kg intravenous, twice daily) significantly reduced diarrhea occurrence and body weight loss by simultaneously attenuating iNOS-mediated inflammation and peroxynitrite-induced epithelial damage [1]. Similarly, in germinal matrix hemorrhage research, MEG administration (1 mg/kg) helped delineate the role of iNOS-derived NO• in splenic inflammatory responses, establishing its utility as a pharmacological probe for pathway analysis [2]. The compound's ability to cross biological membranes allows it to access intracellular compartments where peroxynitrite formation occurs, enhancing its efficacy compared to non-cell-permeable scavengers [3] [10].

The research significance of MEG dihydrobromide extends beyond its direct biochemical effects. It serves as a critical experimental tool for distinguishing between the pathological contributions of iNOS versus other NOS isoforms and for dissecting the specific role of peroxynitrite in complex disease processes. When combined with isoform-specific inhibitors or peroxynitrite decomposition catalysts, MEG has helped establish that approximately 40-60% of inflammatory tissue damage in conditions like colitis and neurodegenerative models is attributable to peroxynitrite specifically, rather than NO• or superoxide alone [1] [2]. This mechanistic insight guides the development of next-generation dual-targeted therapeutics for conditions including inflammatory bowel disease, neurodegenerative disorders, and cardiovascular inflammation where the NO-peroxynitrite pathway plays a central role.

Table 3: Key In Vivo Research Findings with MEG Dihydrobromide

Disease ModelSpeciesDosage RegimenPrimary OutcomesReference
Experimental ColitisMale rats10 mg/kg i.v., b.i.d.↓ Diarrhea incidence, ↓ body weight loss, ↓ colon inflammation [1]
Germinal Matrix HemorrhageP7 rat pups1 mg/kg i.p.Modulation of eNOS/NO pathway, ↓ splenic inflammation [2]
Esophageal InjurySprague-Dawley rats10 mg/kg/day i.p. ×5dAmeliorated oxidative stress parameters, ↑ antioxidant enzymes [1]
Airway Infection (CF model)Murine modelNot specifiedDemonstrated anti-inflammatory effects mimicking human cystic fibrosis [9]

Properties

CAS Number

32665-11-5

Product Name

Mercaptoethylguanidine (MEG) dihydrobromide

IUPAC Name

2-(2-sulfanylethyl)guanidine;dihydrobromide

Molecular Formula

C3H11Br2N3S

Molecular Weight

281.02

InChI

InChI=1S/C3H9N3S.2BrH/c4-3(5)6-1-2-7;;/h7H,1-2H2,(H4,4,5,6);2*1H

InChI Key

KFDRKDSAUNIOQJ-UHFFFAOYSA-N

SMILES

C(CS)N=C(N)N.Br.Br

Canonical SMILES

C(CS)N=C(N)N.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.